NK1 Receptor Affinity: A Moderate-Potency Profile Distinct from Ultra-High-Affinity Clinical Leads
N-Propyl-2-Pyridinamine Dihydrochloride exhibits an IC50 of 11.3 nM at the human Tachykinin (NK1) receptor, as determined by displacement of [125I] Substance P [1]. This places its potency in a distinct tier compared to other NK1 antagonists. For example, it is approximately 125-fold less potent than the ultra-high-affinity clinical compound Aprepitant (IC50 = 0.09 nM) [2], yet it is 5-fold more potent than L-732138 (IC50 = 2.3 nM) and over 30-fold more potent than the reported IC50 of 340 nM for another antagonist tested in a similar system [3]. This moderate potency profile makes it a valuable tool for studying dose-response relationships where maximal receptor blockade is not desired.
| Evidence Dimension | Binding Affinity at Human NK1 Receptor (IC50) |
|---|---|
| Target Compound Data | 11.3 nM |
| Comparator Or Baseline | Aprepitant: 0.09 nM; L-732138: 2.3 nM; BDBM50081411: 340 nM; SDZ NKT 343: 0.62 nM |
| Quantified Difference | 125-fold less potent than Aprepitant; 5-fold more potent than L-732138; 30-fold more potent than BDBM50081411; 18-fold less potent than SDZ NKT 343 |
| Conditions | Competitive radioligand binding assay using [125I] Substance P in CHO cells expressing human NK1 receptor. |
Why This Matters
This quantitative affinity data allows researchers to select a compound with a specific potency level, enabling precise control over the degree of NK1 receptor inhibition in their experimental models, a parameter critical for dose-response studies and functional assays.
- [1] BindingDB. Affinity Data for MonomerID 50282929: IC50 = 11.3 nM against human Tachykinin receptor 1. Accessed 2026-04-18. View Source
- [2] Bertin Bioreagent. Aprepitant Product Page: IC50 = 0.09 nM for human NK1 receptor. Accessed 2026-04-18. View Source
- [3] BindingDB. Affinity Data for BDBM50081411: IC50 = 340 nM for Tachykinin receptor 1. Accessed 2026-04-18. View Source
